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molecular formula C9H19NO3 B8332249 2-Hydroxyethyl 1-Hexylcarbamate

2-Hydroxyethyl 1-Hexylcarbamate

Cat. No. B8332249
M. Wt: 189.25 g/mol
InChI Key: ZCKPEIFJDUUWCA-UHFFFAOYSA-N
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Patent
US04814382

Procedure details

90.7 grams (1.03 moles) of ethylene carbonate were placed in a flask, melted and stirred at about 50° C. 104.2 grams (1.03 moles) of n-hexylamine were then added drop wise over a 11/2 hour period to the flask at a rate sufficient to maintain the flask contents at 60° to 70° C. The flask contents were held at 80° C. for an additional 51/2 hours and then allowed to cool overnight. Infrared and NMR analyses of the resultant product were consistent with the proposed structure.
Quantity
90.7 g
Type
reactant
Reaction Step One
Quantity
104.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:6])[O:5][CH2:4][CH2:3][O:2]1.[CH2:7]([NH2:13])[CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]>>[CH2:7]([NH:13][C:1](=[O:6])[O:2][CH2:3][CH2:4][OH:5])[CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
90.7 g
Type
reactant
Smiles
C1(OCCO1)=O
Step Two
Name
Quantity
104.2 g
Type
reactant
Smiles
C(CCCCC)N
Step Three
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred at about 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the flask contents at 60° to 70° C
CUSTOM
Type
CUSTOM
Details
were held at 80° C. for an additional 51
CUSTOM
Type
CUSTOM
Details
2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
Smiles
C(CCCCC)NC(OCCO)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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